molecular formula C20H23ClN2O3 B214817 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B214817
M. Wt: 374.9 g/mol
InChI Key: CKUMRLMWDYOGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, commonly known as R428, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) family, specifically targeting AXL and MerTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases.

Mechanism of Action

R428 works by selectively inhibiting the AXL and MerTK receptors, which are overexpressed in various diseases. These receptors play a crucial role in cell survival, proliferation, and migration. By blocking these receptors, R428 prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, fibrosis, and viral infections.
Biochemical and Physiological Effects:
R428 has been shown to have a wide range of biochemical and physiological effects in various diseases. In cancer, R428 inhibits tumor growth, angiogenesis, and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 reduces collagen deposition and improves lung function by inhibiting the AXL receptor. In infectious diseases, R428 enhances the immune response against viral infections by blocking the AXL receptor.

Advantages and Limitations for Lab Experiments

R428 has several advantages for lab experiments, including its high purity, stability, and specificity for AXL and MerTK receptors. However, one limitation of R428 is its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, R428 has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research and development of R428. One potential area of focus is the optimization of the synthesis method to increase yield and purity. Another potential direction is the development of more potent and selective inhibitors of AXL and MerTK receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of R428 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, R428 is a promising small molecule inhibitor of the AXL and MerTK receptors, with potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases. The synthesis method of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials. Further research is needed to investigate the potential therapeutic applications of R428 in other diseases and to optimize its effectiveness in lab experiments.

Synthesis Methods

The synthesis of R428 involves a multistep process starting from 2,4-dimethylphenol and 3-chloro-4-(4-morpholinyl)aniline. The reaction proceeds via the formation of an intermediate product, which is then coupled with 2-(2,4-dimethylphenoxy)acetyl chloride to yield the final product, R428. The synthesis of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials.

Scientific Research Applications

R428 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, R428 has been shown to inhibit tumor growth and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 has been demonstrated to reduce collagen deposition and improve lung function in animal models of pulmonary fibrosis. In infectious diseases, R428 has been shown to enhance the immune response against viral infections by blocking the AXL receptor.

properties

Product Name

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-3-6-19(15(2)11-14)26-13-20(24)22-16-4-5-18(17(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

InChI Key

CKUMRLMWDYOGJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.